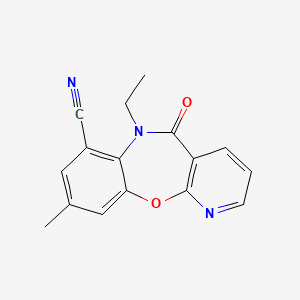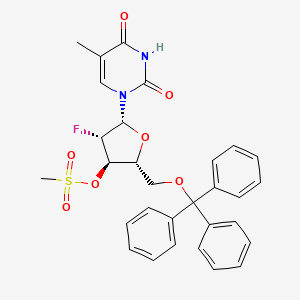
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine is a nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its arabinose sugar moiety, which is substituted with a fluorine atom and protected by trityl and mesyl groups. The presence of these functional groups enhances the compound’s stability and reactivity, making it a valuable precursor for synthesizing various potent nucleoside analogues.
Preparation Methods
The synthesis of 1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine involves several steps, starting with the protection of the arabinose sugar moiety. The key steps include:
Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinose sugar are protected using trityl chloride to form the trityl-protected intermediate.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2’ position.
Mesylation: The hydroxyl group at the 3’ position is converted to a mesylate using methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Thymine: The protected and functionalized sugar is then coupled with thymine to form the final compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using automated synthesizers and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group at the 3’ position can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Deprotection Reactions: The trityl and mesyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated arabinose moiety.
Common reagents used in these reactions include triethylamine, methanesulfonyl chloride, and diethylaminosulfur trifluoride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing nucleoside analogues used in antiviral and anticancer therapies. These analogues can inhibit viral replication and induce apoptosis in cancer cells.
Biology: The compound is used in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands and affect their stability and function.
Chemistry: It is utilized in the development of new synthetic methodologies and the study of reaction mechanisms involving nucleosides.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA strands during replication. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. Once incorporated into DNA, the compound can disrupt normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include DNA polymerases and enzymes involved in DNA repair.
Comparison with Similar Compounds
1-(2-Deoxy-2-fluoro-3-O-mesyl-5-O-trityl-beta-D-arabinofuranosyl)thymine is unique due to its specific combination of functional groups and the presence of the fluorine atom. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Lacks the mesyl and trityl protecting groups, making it less stable.
1-(2-Deoxy-2-fluoro-3-O-mesyl-beta-D-arabinofuranosyl)thymine: Lacks the trityl protecting group, resulting in different reactivity and stability.
1-(2-Deoxy-2-fluoro-5-O-trityl-beta-D-arabinofuranosyl)thymine: Lacks the mesyl group, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
128114-98-7 |
|---|---|
Molecular Formula |
C30H29FN2O7S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C30H29FN2O7S/c1-20-18-33(29(35)32-27(20)34)28-25(31)26(40-41(2,36)37)24(39-28)19-38-30(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,28H,19H2,1-2H3,(H,32,34,35)/t24-,25+,26-,28-/m1/s1 |
InChI Key |
UAARHHOLHGXMMT-IYOUEGCASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


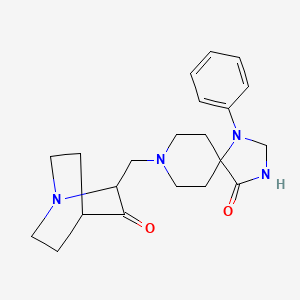
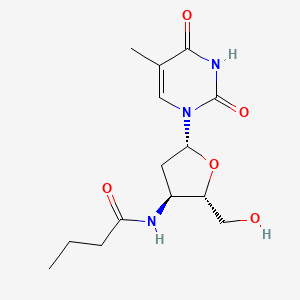
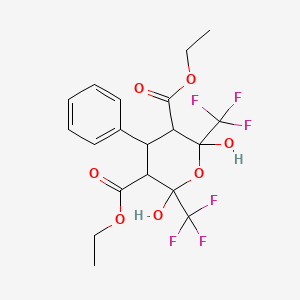
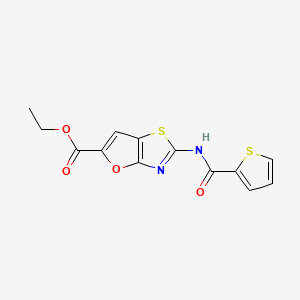
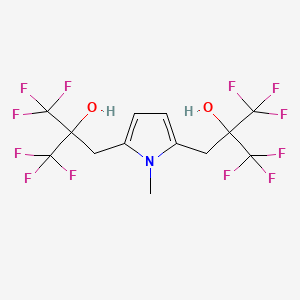

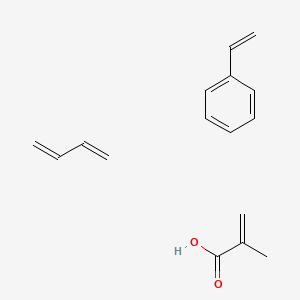

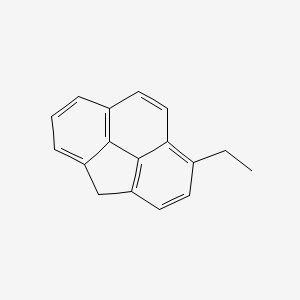
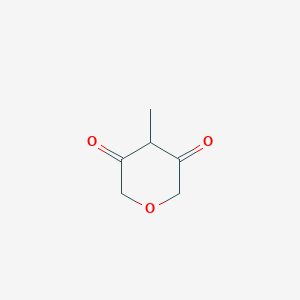
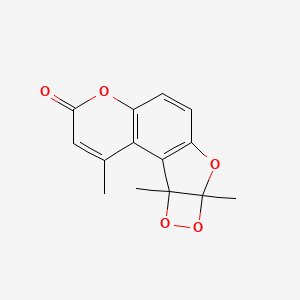
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
